2-(4-Bromophenyl)propane-1,3-diol
Overview
Description
2-(4-Bromophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It is a diol, meaning it contains two hydroxyl groups (-OH), and features a bromine atom attached to a phenyl ring
Preparation Methods
The synthesis of 2-(4-Bromophenyl)propane-1,3-diol can be achieved through several routes. One common method involves the bromination of 4-phenylpropane-1,3-diol. This reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the para position of the phenyl ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
2-(4-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its diol structure allows it to participate in biochemical reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its bromine atom and diol groups provide sites for further chemical modifications.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(4-Bromophenyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)propane-1,3-diol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
2-(4-Fluorophenyl)propane-1,3-diol: Contains a fluorine atom, which is smaller and more electronegative than bromine. This can lead to different chemical behavior and biological activity.
2-(4-Methylphenyl)propane-1,3-diol: Features a methyl group instead of a halogen. This compound may have different steric and electronic effects, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of a bromine atom and diol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKQEIWOHSNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-34-3 | |
Record name | 2-(4-bromophenyl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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